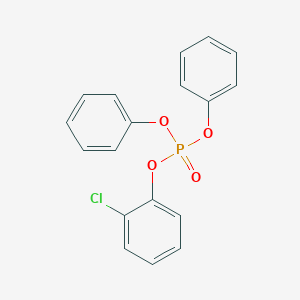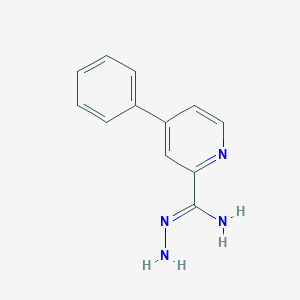
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as EDBS, is a chemical compound that has been extensively researched for its various applications in the field of science. EDBS is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Wirkmechanismus
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase and urease. It has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit significant antioxidant properties, making it a potential candidate for the treatment of various oxidative stress-related diseases. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to exhibit significant hepatoprotective properties, making it a potential candidate for the treatment of various liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. One of the limitations is that it has not been extensively studied in vivo, making it difficult to determine its potential toxicity and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide. One of the future directions is to study its potential as a drug candidate for the treatment of various diseases, including inflammatory diseases and oxidative stress-related diseases. Another future direction is to study its potential toxicity and efficacy in humans through in vivo studies. Additionally, future research could focus on the development of new synthesis methods for N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide and the optimization of its properties for various applications.
Conclusion:
In conclusion, N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively researched for its various applications in the field of science. It exhibits significant antimicrobial, antifungal, and antiviral properties, as well as significant anti-inflammatory, antioxidant, and hepatoprotective properties. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide, including its potential as a drug candidate and the optimization of its properties for various applications.
Synthesemethoden
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl isocyanate or the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl azide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been extensively researched for its various applications in the field of science. It has been found to exhibit significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C16H19NO2S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-6-8-15(9-7-14)17-20(18,19)16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
ALMSUZNQNQOUDW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




